N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl](phenyl)methanesulfonamide
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Overview
Description
“N-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzylmethanesulfonamide” is a chemical compound that has been studied for its potential applications in various fields . It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like benzene and imidazole .
Synthesis Analysis
The synthesis of this compound can involve several steps, including the reaction of 2,5-dimethyl-1H-pyrrol-1-yl with benzyl chloride to form the benzylpyrrole intermediate . This intermediate can then react with phenylmethanesulfonyl chloride to form the final product .
Molecular Structure Analysis
The molecular structure of “N-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzylmethanesulfonamide” includes a pyrrole ring, a benzyl group, and a phenylmethanesulfonyl group . The pyrrole ring is a five-membered aromatic heterocycle, which contributes to the compound’s stability and reactivity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, depending on the conditions and reagents used . For example, it can react with nucleophiles, electrophiles, or radicals, leading to the formation of new bonds and the creation of new molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of “N-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzylmethanesulfonamide” can depend on factors such as its purity, the presence of impurities, and the conditions under which it is stored . For example, it is known to be a solid at room temperature .
Scientific Research Applications
The chemical compound N-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzylmethanesulfonamide, while not directly found in the literature, is related to various research areas, particularly in the context of synthetic organic chemistry and the development of chemical compounds with potential biological or catalytic applications. Below are detailed insights into the scientific research applications surrounding the chemistry and properties of related compounds, as guided by the requested exclusion criteria.
Synthetic Organic Chemistry Innovations
In synthetic organic chemistry, compounds similar to N-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzylmethanesulfonamide serve as critical reagents or intermediates in the development of novel synthetic pathways. Research by Kondo and Murakami (2001) delves into the N-Ar axis, presenting a review that embodies their studies on synthetic organic chemistry based on this axis. They explored the development of chemoselective N-acylation reagents and the study of chiral axes due to acyclic imide-Ar bonds. This work led to the development of new compounds with improved chemoselectivity and the synthesis of chiral ligands possessing a N-Ar prochiral axis, demonstrating significant advancements in the field of synthetic organic chemistry and the potential for creating novel compounds with precise structural and stereochemical control (K. Kondo & Y. Murakami, 2001).
Chemical Synthesis and Catalysis
Research focusing on the chemical synthesis and catalysis involving similar compounds has identified innovative approaches to utilizing methane—a significant and underutilized resource—in the catalytic methylation of aromatic compounds. Adebajo's (2007) work provides a comprehensive overview of using methane for catalytic methylation and direct coal liquefaction to produce higher hydrocarbons. This research highlights the "oxidative methylation" process, which involves a two-step mechanism: intermediate methanol formation through methane partial oxidation, followed by benzene methylation with methanol. This approach underlines the green chemistry implications of utilizing methane and oxygen in catalysis, presenting a sustainable method for converting methane into more valuable chemical products (Moses O. Adebajo, 2007).
Future Directions
Mechanism of Action
Target of Action
The compound’s primary targets are Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play a crucial role in bacterial fatty acid synthesis and folate metabolism, respectively .
Mode of Action
The compound interacts with its targets through binding interactions . The molecular docking investigation revealed that the compound binds to the active sites of both the dihydrofolate reductase and enoyl ACP reductase enzymes . This interaction inhibits the activity of these enzymes, leading to disruption of essential biochemical processes in the bacteria .
Biochemical Pathways
The compound affects the fatty acid synthesis and folate metabolism pathways . The inhibition of Enoyl ACP Reductase disrupts the elongation cycle of fatty acid synthesis, affecting the integrity of the bacterial cell membrane . On the other hand, the inhibition of DHFR disrupts the folate metabolism pathway, which is essential for the synthesis of nucleotides and certain amino acids .
Result of Action
The compound exhibits appreciable action against DHFR and Enoyl ACP Reductase enzymes . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties . These results suggest that the compound could have potential therapeutic applications in treating bacterial and tubercular infections .
Properties
IUPAC Name |
N-[[2-(2,5-dimethylpyrrol-1-yl)phenyl]methyl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-16-12-13-17(2)22(16)20-11-7-6-10-19(20)14-21-25(23,24)15-18-8-4-3-5-9-18/h3-13,21H,14-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBCHUKSYPZCJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC=C2CNS(=O)(=O)CC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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